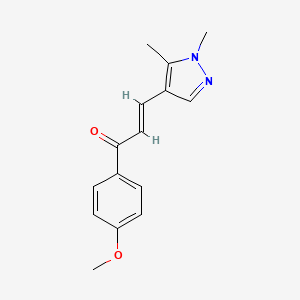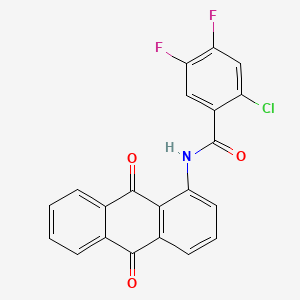
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4,5-difluorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorinated anthracene core with additional functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4,5-difluorobenzamide typically involves multi-step organic reactions. One common approach is the chlorination of anthracene followed by the introduction of the difluorobenzamide group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4,5-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The chlorinated and difluorinated groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications in materials science and pharmaceuticals.
Scientific Research Applications
2-chloro-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4,5-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-chloro-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4,5-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)acetamide
- 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4,5-difluorobenzamide stands out due to the presence of the difluorobenzamide group, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific electronic or steric characteristics.
Properties
Molecular Formula |
C21H10ClF2NO3 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)-4,5-difluorobenzamide |
InChI |
InChI=1S/C21H10ClF2NO3/c22-14-9-16(24)15(23)8-13(14)21(28)25-17-7-3-6-12-18(17)20(27)11-5-2-1-4-10(11)19(12)26/h1-9H,(H,25,28) |
InChI Key |
CVVUCRUVMMQCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


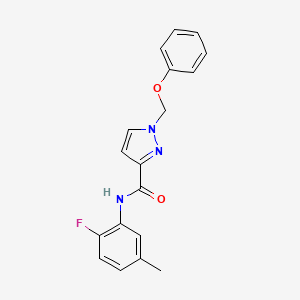
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10957691.png)
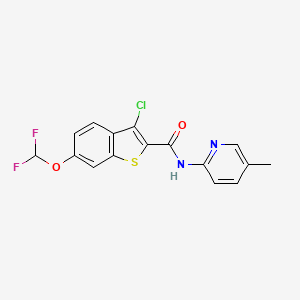
![1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10957700.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957706.png)
![Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B10957715.png)
![ethyl 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10957727.png)
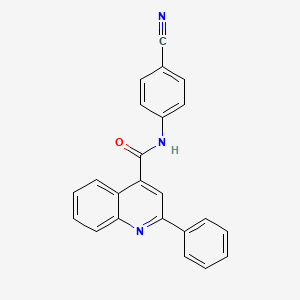
![4-[(chloroacetyl)amino]-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10957733.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10957735.png)
![N'~1~,N'~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide](/img/structure/B10957736.png)

![{3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone](/img/structure/B10957743.png)
